molecular formula C28H31ClN4O4S2 B2580823 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215691-45-4

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2580823
CAS No.: 1215691-45-4
M. Wt: 587.15
InChI Key: RHPVIBPAOSASIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) [Source] . BTK is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for the development, differentiation, and survival of B-cells [Source] . Given its central role in B-cell signaling, BTK has emerged as a promising therapeutic target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and autoimmune disorders [Source] . This compound is therefore a valuable pharmacological tool for researchers investigating the pathophysiology of these diseases, enabling the study of BCR signaling disruption, the induction of apoptosis in malignant B-cells, and the evaluation of combination therapies in preclinical models. Its application extends to basic immunology research aimed at elucidating the broader functions of BTK in the immune system.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4S2.ClH/c1-30(2)18-19-31(28-29-26-24(36-3)11-6-12-25(26)37-28)27(33)21-13-15-22(16-14-21)38(34,35)32-17-7-9-20-8-4-5-10-23(20)32;/h4-6,8,10-16H,7,9,17-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPVIBPAOSASIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule that integrates various pharmacologically relevant functional groups. Its structural components suggest significant potential for biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Overview

The compound features:

  • Dihydroquinoline moiety : Known for its anticancer properties.
  • Sulfonamide group : Commonly found in kinase inhibitors.
  • Thiazole ring : Associated with antimicrobial activity.
  • Benzamide structure : Enhances binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes. The sulfonamide and benzamide groups are crucial for binding to these targets, while the thiazole unit may enhance specificity.

Potential Targets

  • Kinases : Inhibition of specific kinases can disrupt signaling pathways involved in cancer progression.
  • Enzymes in Bacterial Resistance : The compound may inhibit key enzymes that confer resistance to antibiotics, enhancing the efficacy of existing antimicrobial therapies.

Biological Activity Data

Research indicates that this compound exhibits significant activity against various bacterial strains and cancer cell lines. Below is a summary of findings from relevant studies:

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialE. coli, S. aureusInhibition of growth (MIC values)
AnticancerHeLa, MCF-7Induction of apoptosis (IC50 values)
Kinase InhibitionVarious kinasesPotential inhibition (assays ongoing)

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives similar to this compound showed potent activity against multidrug-resistant strains of bacteria. The presence of the sulfonamide group was crucial for this activity, as it interfered with bacterial folic acid synthesis pathways.
  • Anticancer Activity :
    • In vitro studies on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The quinoline structure was identified as a key contributor to its cytotoxic effects.
  • Kinase Inhibition Studies :
    • Preliminary assays indicated that the compound might inhibit certain kinases involved in cell proliferation and survival, suggesting potential for development as an anticancer agent.

Synthesis Overview

The synthesis of this compound generally involves several steps:

  • Formation of Dihydroquinoline : Achieved through reduction reactions.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
  • Coupling Reactions : Connecting the thiazole and benzamide moieties through coupling agents like EDCI.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and physicochemical properties are influenced by its unique substituents. Key comparisons with similar derivatives are summarized below:

Compound Core Structure Sulfonyl Group Substituents Key Properties
Target Compound Benzamide 3,4-Dihydroquinoline 4-Methoxybenzo[d]thiazole, 2-(dimethylamino)ethyl Enhanced solubility (HCl salt), moderate lipophilicity (logP ~2.8)
4-((3,4-Dihydroquinolin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2-ylidene)benzamide Benzamide 3,4-Dihydroquinoline 3-Methylbenzo[d]thiazole Lower solubility (neutral form), higher logP (~3.5)
4-(Isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2-ylidene)benzamide Benzamide Isoquinoline 4-Ethoxy-3-ethylbenzo[d]thiazole Increased steric bulk, reduced metabolic stability
4-(Isoquinolin-2-ylsulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide Benzamide Isoquinoline 5-(4-Methoxyphenyl)-1,3,4-oxadiazole Improved enzymatic resistance (oxadiazole stability), logP ~2.2
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (from ) 1,2,4-Triazole 4-Bromophenyl 2,4-Difluorophenyl High cytotoxicity (IC₅₀ = 8.2 µM in HeLa cells)
Key Observations:
  • Sulfonyl Group Impact: The 3,4-dihydroquinoline sulfonyl group in the target compound may improve target affinity compared to simpler aryl sulfonamides (e.g., ’s bromophenyl derivative), as seen in kinase inhibitors .
  • This contrasts with 3-methylbenzo[d]thiazole derivatives, which exhibit higher lipophilicity but lower solubility .
  • Salt vs. Neutral Forms : The hydrochloride salt of the target compound offers superior aqueous solubility compared to neutral analogs (e.g., ’s methylbenzothiazole derivative), critical for in vivo applications.

Pharmacological and Physicochemical Insights

  • For instance, triazole-thiones () show cytotoxicity, while oxadiazole derivatives () exhibit stability in metabolic assays .
  • Solubility and logP : The hydrochloride salt reduces logP (estimated ~2.8) compared to neutral forms (logP ~3.5–4.0), aligning with the "Rule of Five" for drug-likeness.
  • Synthetic Complexity : The multi-step synthesis (e.g., sequential sulfonylation, amidation, salt formation) mirrors challenges in scaling up similar compounds .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and benzamide formation. For example, sulfonylation of the quinoline derivative with a sulfonyl chloride intermediate under anhydrous conditions (e.g., THF, 0°C to room temperature) is critical. Optimization may include adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) and using catalytic bases like triethylamine to enhance reactivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Characterization relies on a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H-NMR in DMSO-d6_6 should show distinct peaks for the dimethylaminoethyl group (~δ 2.2–2.5 ppm) and methoxybenzothiazole protons (~δ 3.8 ppm). IR spectroscopy confirms sulfonamide (S=O stretching at ~1350–1150 cm1^{-1}) and benzamide (C=O at ~1650 cm1^{-1}) functionalities. Elemental analysis (C, H, N, S) validates purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi, e.g., S. aureus and C. albicans) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., DNA gyrase inhibition using supercoiled plasmid relaxation assays) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies require targeted structural modifications:

  • Core Modifications : Replace the dihydroquinoline moiety with other heterocycles (e.g., piperidine or indole) to evaluate effects on target binding.
  • Functional Group Variations : Substitute the methoxy group on the benzothiazole ring with halogens (Cl, F) or alkyl chains to modulate lipophilicity and bioavailability.
  • Bioisosteric Replacements : Replace the sulfonamide group with phosphonamides or carbamates to assess metabolic stability. Activity data should be analyzed using multivariate regression models to identify key pharmacophoric features .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Computational Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs.
  • Chemoproteomics : Employ affinity-based probes (e.g., photoaffinity labeling) coupled with LC-MS/MS to capture interacting proteins in cell lysates.
  • CRISPR-Cas9 Screens : Genome-wide knockout libraries can reveal sensitized pathways upon compound treatment .

Q. How can synthetic challenges (e.g., low yields, side reactions) be addressed methodologically?

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal reflux conditions for the benzamide coupling step .
  • Flow Chemistry : Continuous-flow systems improve reproducibility and scalability for unstable intermediates (e.g., diazo compounds) .
  • In Situ Monitoring : Use techniques like ReactIR to track reaction progress and detect intermediates, enabling real-time adjustments .

Contradictions and Data Gaps

  • Antimicrobial Efficacy : reports potent activity in benzothiazole derivatives, but similar compounds in show variability depending on substituents. Researchers should validate assays using standardized strains (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
  • Synthetic Yields : BenchChem () claims 95% purity, but peer-reviewed studies () report yields of 68–73% for analogous syntheses. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.